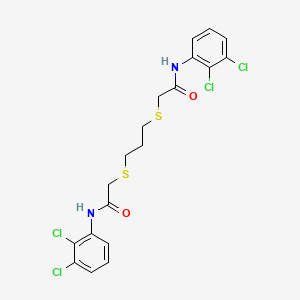![molecular formula C20H20N6O4S B2786891 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1324108-31-7](/img/structure/B2786891.png)
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule that features multiple functional groups, including pyrazine, oxadiazole, azetidine, pyrrolidine, and sulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multi-step organic synthesis. The general synthetic route may include the following steps:
Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a nitrile with a hydrazine derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable precursors.
Coupling Reactions: The pyrazine, oxadiazole, and azetidine moieties are coupled together using appropriate coupling agents and conditions.
Introduction of the Pyrrolidin-1-ylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine: has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Chemical Biology: The compound can serve as a probe or tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- (3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
The uniqueness of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the pyrazine ring, oxadiazole ring, and azetidine ring in a single molecule makes it distinct from other similar compounds.
Properties
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-20(14-3-5-16(6-4-14)31(28,29)26-9-1-2-10-26)25-12-15(13-25)19-23-18(24-30-19)17-11-21-7-8-22-17/h3-8,11,15H,1-2,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEBHIITJOELIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2786808.png)





![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)
![4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2786827.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
